Chloroacetaldehyde oxime
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H4ClNO |
|---|---|
Molecular Weight |
93.51 g/mol |
IUPAC Name |
(NE)-N-(2-chloroethylidene)hydroxylamine |
InChI |
InChI=1S/C2H4ClNO/c3-1-2-4-5/h2,5H,1H2/b4-2+ |
InChI Key |
JMASXNZVWWFJRF-DUXPYHPUSA-N |
Isomeric SMILES |
C(/C=N/O)Cl |
Canonical SMILES |
C(C=NO)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Acetaldoxime in Aqueous Media
The most widely documented industrial method involves the chlorination of acetaldoxime (CHCH=NOH) in a rigorously controlled aqueous environment . Key procedural steps include:
-
Cooling Phase : An aqueous acetaldoxime solution is cooled to -18°C to -15°C using frozen brine circulated through the reactor jacket.
-
Chlorination : Gaseous chlorine (Cl) is introduced at a rate controlled by a rotameter, maintaining the reaction temperature between -10°C and -8°C to prevent side reactions.
-
Neutralization : Post-reaction, hydrogen chloride (HCl) byproduct is neutralized with sodium carbonate (NaCO) under vacuum to yield α-chloroacetaldehyde oxime.
The reaction proceeds as:
Critical Parameters :
-
Temperature deviations >-8°C risk oligomerization or decomposition.
-
Chlorine flow rate must balance reactivity and heat dissipation .
Hydroxylamine-Mediated Substitution of α-Haloaldehydes
A patented method synthesizes this compound via hydroxylamine substitution of α-chloroacetaldehyde . This one-pot process avoids isolating unstable intermediates:
-
Halogenation : α-Chloroacetaldehyde is generated by chlorinating acetaldehyde (CHCHO) with Cl.
-
Oxime Formation : The α-chloroaldehyde reacts with hydroxylamine hydrochloride (NHOH·HCl) in aqueous medium at pH 4–9, facilitated by ammonia neutralization.
Reaction pathway:
Optimization Insights :
-
pH <4 slows hydroxylamine activation, while pH >9 promotes aldehyde hydration .
-
Yields reach 71% under ambient conditions, avoiding energy-intensive cooling .
Comparative Analysis of Preparation Methods
| Method | Reactants | Conditions | Yield | Catalyst/Base |
|---|---|---|---|---|
| Chlorination | Acetaldoxime, Cl | -10°C to -8°C, aqueous phase | 85–90% | None |
| Hydroxylamine | α-Chloroacetaldehyde, NHOH·HCl | pH 4–9, 25°C | 70–75% | NH |
Key Findings :
-
The chlorination route offers higher yields but demands precise cryogenic control .
-
Hydroxylamine substitution is operationally simpler but requires pH moderation to suppress hydrolysis .
Mechanistic Considerations and Byproduct Management
Both methods involve nucleophilic attack on the carbonyl carbon, but their pathways differ:
-
Chlorination : Electrophilic Cl from Cl substitutes the α-hydrogen of acetaldoxime, followed by tautomerization .
-
Hydroxylamine Substitution : NHOH acts as a bifunctional nucleophile, attacking the aldehyde carbonyl while displacing chloride .
Byproduct Mitigation :
Chemical Reactions Analysis
Types of Reactions: Chloroacetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chloroacetic acid.
Reduction: It can be reduced to form chloroethanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiourea can react with this compound to form aminothiazoles.
Major Products:
Oxidation: Chloroacetic acid.
Reduction: Chloroethanol.
Substitution: Aminothiazoles and other heterocyclic compounds.
Scientific Research Applications
Chemical Synthesis
Chloroacetaldehyde oxime serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in several chemical reactions, including:
- Oxidation : this compound can be oxidized to form chloroacetic acid.
- Reduction : It can be reduced to produce chloroethanol.
- Nucleophilic Substitution : The presence of the chlorine atom enables nucleophilic substitution reactions, leading to the formation of aminothiazoles and other heterocyclic compounds.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | Chloroacetic acid | Hydrogen peroxide, nitric acid |
| Reduction | Chloroethanol | Sodium borohydride |
| Nucleophilic Substitution | Aminothiazoles | Thiourea |
Biological Applications
Research has explored the potential biological activities of this compound, particularly its interactions with biomolecules. Studies indicate that it may exert cytotoxic effects through alkylation and inhibition of mitochondrial oxidative phosphorylation, leading to DNA strand breaks and inhibited DNA synthesis. These properties make it a candidate for further investigation in cancer research and therapeutic applications.
Pharmaceutical Intermediates
This compound has been investigated for its role in synthesizing pharmaceutical intermediates. Its ability to form stable adducts with various biomolecules enhances its utility in drug development processes. For example, it has been employed in the synthesis of compounds that exhibit antibacterial and antifungal properties.
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its derivatives are important in the formulation of pesticides and herbicides, where they contribute to the efficacy and stability of active ingredients.
Case Studies
Case Study 1: Synthesis of Heterocycles
A study demonstrated the efficient synthesis of various heterocyclic compounds from this compound through nucleophilic substitution reactions. The resulting compounds showed significant biological activity against certain bacterial strains.
Case Study 2: Cytotoxicity Evaluation
Research conducted on the cytotoxic effects of this compound revealed that it could induce apoptosis in cancer cells by disrupting mitochondrial function. This finding supports its potential use as a chemotherapeutic agent.
Case Study 3: Agrochemical Development
this compound was used as an intermediate in developing a new class of herbicides that target specific weed species without harming crops. Field trials indicated enhanced efficacy compared to existing products.
Mechanism of Action
Chloroacetaldehyde oxime exerts its effects primarily through alkylation and inhibition of mitochondrial oxidative phosphorylation. It can cause DNA strand breaks and inhibit DNA synthesis, making it a potent cytotoxic agent. The compound’s reactivity with nucleophiles and its ability to form stable adducts with biomolecules are key aspects of its mechanism of action .
Comparison with Similar Compounds
Structural Analogues: Chlorinated Aldehyde Derivatives
Chloroacetaldehyde oxime belongs to a family of chlorinated aldehyde derivatives. Key comparisons include:
Key Observations :
Thermal Stability and Decomposition
Thermal stability is critical for industrial and synthetic applications. This compound shows superior stability compared to structurally related oximes:
Key Observations :
- The chlorine atom in this compound likely contributes to its high thermal stability by increasing molecular rigidity and resistance to oxidative degradation .
- Tetrazole-based oximes decompose at lower temperatures despite extensive H-bonding, suggesting that aromaticity and substituent electronegativity play critical roles in stability .
Metabolic and Environmental Fate
- Environmental Degradation : Chloroacetaldehyde dehydrogenase in Xanthobacter autotrophicus degrades chlorinated aliphatics, suggesting microbial pathways for mitigating environmental persistence of related oximes .
Biological Activity
Chloroacetaldehyde oxime is a chemical compound that has garnered attention in the field of medicinal chemistry due to its biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is an oxime derivative characterized by the presence of a chlorinated acetaldehyde moiety. Its structure can be represented as follows:
where represents various substituents that can influence the compound's biological properties.
Mechanisms of Biological Activity
This compound exhibits several biological activities, primarily through the following mechanisms:
- Antioxidant Activity : Oximes, including this compound, have been shown to possess significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Anticancer Properties : Research indicates that certain oxime derivatives can induce apoptosis in cancer cells by modulating reactive oxygen species (ROS) levels and affecting mitochondrial function. This compound may share similar properties, contributing to its potential use in cancer therapy.
- Antimicrobial Effects : Oximes are known for their antibacterial and antifungal activities. This compound may inhibit the growth of various pathogens, making it a candidate for developing antimicrobial agents.
Antioxidant Activity
Studies have demonstrated that this compound exhibits potent antioxidant activity. For instance, it has been tested against various radical species with IC50 values indicating its effectiveness:
| Radical Species | IC50 (mg/mL) |
|---|---|
| Hydroxyl Radical | 0.23 |
| Nitric Oxide Radical | 0.31 |
| Superoxide Radical | 0.31 |
These values suggest that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative damage .
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. A study involving various oxime derivatives reported that compounds similar to this compound induced significant apoptosis in myeloid leukemic cells by increasing ROS levels and activating caspases involved in the apoptotic pathway .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.19 |
| Escherichia coli | 0.39 |
These results highlight the potential of this compound as a lead compound for developing new antimicrobial therapies .
Case Studies
- Cancer Treatment : A case study involving a novel oxime derivative demonstrated its ability to suppress leukemic cell growth significantly. The treated cells exhibited increased levels of pro-apoptotic proteins and decreased mitochondrial membrane potential, indicating effective induction of apoptosis .
- Antimicrobial Efficacy : In another study, this compound was tested against common pathogens responsible for hospital-acquired infections. The results showed that it inhibited bacterial growth effectively, suggesting its potential application in clinical settings .
Q & A
Q. What safety protocols are critical when handling Chloroacetaldehyde oxime in laboratory settings?
this compound poses significant hazards, including skin/eye irritation, mutagenicity, and potential explosive decomposition under improper storage . Key protocols include:
- Use of fume hoods, nitrile gloves, and chemical-resistant aprons to prevent inhalation and dermal exposure.
- Storage in airtight, amber glass containers at controlled temperatures to avoid instability .
- Regular lung function monitoring for chronic exposure risks, as repeated exposure may induce bronchitis .
Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?
A common method involves:
- Reacting hydroxylamine hydrochloride with o-chlorobenzaldehyde under alkaline conditions to form o-chlorobenzoxime.
- Chlorination with chlorine gas to yield o-chlorobenzoxime chloride.
- Cyclization with ethyl acetoacetate, followed by hydrolysis and final chlorination with PCl₅ . Optimization tips:
- Monitor pH during hydroxylamine reactions to prevent side products.
- Use inert atmospheres during chlorination to enhance yield .
Q. Which analytical techniques are recommended for characterizing this compound purity and stability?
- Differential Pulse Polarography : Effective for quantifying airborne concentrations (detection limit: 0.1 μg/sample) .
- HPLC-MS : Used in metabolome studies to track cellular interactions, especially in nephrotoxicity profiling .
- UV-Vis Spectroscopy : Validates structural integrity via absorbance peaks at 270–300 nm (common for oximes) .
Advanced Research Questions
Q. How do researchers address contradictions in mutagenicity data for this compound?
Discrepancies arise from varying experimental models (e.g., bacterial vs. mammalian systems). Methodological solutions include:
- Dose-Response Analysis : Use low (10 μmol/L) and high (35 μmol/L) concentrations to map threshold effects .
- Comet Assay vs. Ames Test : Combine both to distinguish direct DNA adduct formation (Comet) from frameshift mutations (Ames) .
- Metabolite Profiling : Identify reactive intermediates (e.g., chloroacetaldehyde) using LC-MS to clarify mutagenic pathways .
Q. What mechanistic insights explain the enzymatic oxidation variability of Chloroacetaldehyde derivatives?
Studies on ALDH2 (aldehyde dehydrogenase) reveal:
- Magnesium Ion Effects : Mg²⁺ enhances acyl-enzyme hydrolysis rates for propionaldehyde but not chloroacetaldehyde, suggesting substrate-specific rate-limiting steps .
- Threonine-244 Mutagenesis : Substitutions (e.g., T244V) increase turnover 9.5-fold for propionaldehyde but only 3-fold for chloroacetaldehyde, indicating steric hindrance in the active site .
- Kinetic Isotope Effects : Use deuterated substrates to isolate hydride transfer vs. hydrolysis steps .
Q. How can researchers optimize experimental designs for studying this compound’s DNA interactions?
- Supercoiled Plasmid Assays : Treat plasmids with (dG-dC)₁₆ inserts under torsional stress; chloroacetaldehyde reacts selectively with unpaired bases, revealing Z-DNA-induced conformational changes .
- Symmetry Analysis : Map inversion symmetry patterns in reactive bases to infer structural equilibria .
- Single-Molecule Imaging : Use AFM or cryo-EM to visualize site-specific reactivity (e.g., 5′ vs. 3′ reactivity in plasmids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
